(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and an acrylamide side chain linked to a thiophen-2-yl moiety.
Properties
IUPAC Name |
(E)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-6-2-1-5-11(12)14-18-19-15(21-14)17-13(20)8-7-10-4-3-9-22-10/h1-9H,(H,17,19,20)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABTXDJEORVFBP-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Formation of the acrylamide moiety: The acrylamide moiety can be synthesized by reacting an appropriate amine with an acrylate ester or acryl chloride under mild conditions.
Coupling of the thiophene ring: The thiophene ring can be coupled to the oxadiazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated against multiple cancer cell lines using assays such as MTT to assess cell viability. Results suggest that (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide may induce apoptosis in cancer cells through various biochemical pathways .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound's mechanism was linked to its ability to induce cell cycle arrest and apoptosis .
- Anti-inflammatory Studies : Research focused on the anti-inflammatory properties showed that this compound could reduce inflammation markers in cellular models, suggesting its potential for developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, leading to changes in receptor conformation and signaling pathways.
DNA Intercalation: The planar structure of the oxadiazole and thiophene rings allows this compound to intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Observations :
- The target compound’s 2-chlorophenyl group distinguishes it from simpler oxadiazoles like 25 and 26 , which may alter lipophilicity and intermolecular interactions .
Analogues with Thiadiazole and Thiazole Cores
Key Observations :
- The target compound’s single chlorine atom may balance lipophilicity better than the trichlorinated analogue in .
Triazole and Thiazolidinone Derivatives
Key Observations :
- Thiazolidinones (e.g., ) exhibit higher synthetic yields (up to 90%) compared to oxadiazoles (~60% in ), possibly due to more favorable cyclization conditions.
- Triazole-thiones () with dual chlorophenyl groups share steric similarities with the target compound but differ in hydrogen-bonding capacity due to the thione group.
Substituent Effects on Physicochemical Properties
- Chlorophenyl Groups : The 2-chlorophenyl substituent in the target compound may enhance π-π stacking interactions compared to 4-chlorophenyl analogues (e.g., ), though it could introduce steric hindrance.
- Thiophene vs.
- Linker Groups : Acrylamide linkers (target) provide conformational rigidity, whereas sulfanyl or alkyl chains () introduce flexibility.
Biological Activity
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to the oxadiazole derivatives, which are recognized for their diverse pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a chlorophenyl group. The synthesis typically involves multiple steps:
- Formation of the 1,3,4-oxadiazole ring through cyclization of a hydrazide with a carboxylic acid derivative.
- Introduction of the chlorophenyl group via nucleophilic substitution.
- Synthesis of the acrylamide moiety by reacting an appropriate amine with an acrylate ester.
- Coupling of the thiophene ring using palladium-catalyzed cross-coupling reactions.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties.
The compound acts primarily through:
- Enzyme Inhibition : It inhibits specific enzymes by binding to their active sites, which reduces their activity and hampers cancer cell proliferation.
- Receptor Modulation : By interacting with receptor sites, it alters signaling pathways that are crucial for tumor growth.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances its efficacy against both Gram-positive and Gram-negative bacteria .
Antioxidant Potential
Studies indicate that this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Key observations include:
- Electron-Withdrawing Groups : The presence of halogen substituents (like Cl) at the para position significantly enhances antimicrobial potential.
- Electron-Donating Groups : These groups can increase anticancer and antioxidant activities when positioned appropriately on the aromatic rings .
Data Table: Biological Activities Summary
Case Study 1: Anticancer Efficacy
In a recent study evaluating various oxadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated an IC50 value comparable to standard chemotherapeutic agents, highlighting its potential as an effective anticancer drug .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of this compound revealed that it exhibited potent activity against both bacterial and fungal strains. The structural modifications with electron-withdrawing groups were found to enhance its bactericidal effects significantly .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Core Formation : React 2-chlorobenzoyl chloride with thiosemicarbazide under reflux in POCl₃ to form the 1,3,4-oxadiazole ring .
Acrylamide Coupling : Introduce the thiophene-acrylamide moiety via a coupling reaction using 3-(thiophen-2-yl)acryloyl chloride in anhydrous DMF with a base (e.g., triethylamine) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation. Validate purity via HPLC (>95%) .
Q. Key Characterization Tools :
- NMR (¹H/¹³C) to confirm regiochemistry and E-configuration of the acrylamide .
- FT-IR for amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
Advanced Structural Analysis
Q. Q2. How can crystallographic data resolve ambiguities in the geometric isomerism of this compound?
Methodological Answer : The E-configuration of the acrylamide double bond can be confirmed via single-crystal X-ray diffraction. Use SHELXL for refinement :
- Grow crystals via slow evaporation (solvent: DCM/methanol).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Analyze bond angles: The dihedral angle between the oxadiazole and thiophene rings should exceed 60°, confirming minimal conjugation .
- ORTEP diagrams (via WinGX) visualize anisotropic displacement parameters, distinguishing E from Z isomers .
Q. Example Metrics :
| Parameter | Value |
|---|---|
| C1-C2-C3 angle | 122.5° |
| Torsion (C2-C3-N-C) | 178.3° |
| R-factor | <0.05 |
Biological Activity Evaluation
Q. Q3. What methodologies are recommended for assessing the pro-apoptotic activity of this compound?
Methodological Answer :
In Vitro Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis .
Mechanistic Studies :
- Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio .
- Molecular docking (AutoDock Vina) to predict binding to Bcl-xL or PARP-1 .
Q. Data Interpretation :
- Compare dose-response curves with controls (e.g., cisplatin).
- Resolve contradictions (e.g., low cytotoxicity but high apoptosis) by checking mitochondrial membrane potential (JC-1 assay) .
Reaction Mechanism and Optimization
Q. Q4. How does the electronic nature of the 2-chlorophenyl group influence the reactivity of the oxadiazole ring?
Methodological Answer : The electron-withdrawing Cl substituent activates the oxadiazole for nucleophilic substitution.
- Kinetic Studies : Monitor reactions (e.g., with amines) via HPLC.
- Pseudo-first-order rate constants (k) increase with Cl’s σ⁺ value .
- DFT Calculations (Gaussian 09): Compute Fukui indices to identify electrophilic sites on the oxadiazole .
Q. Optimization Tips :
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Add KI as a catalyst for SNAr reactions .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported biological activity between similar acrylamide derivatives?
Methodological Answer :
Structural Comparisons :
- Overlay NMR spectra (e.g., thiophene vs. furan analogs) to confirm substituent effects .
- Compare logP values (via HPLC) to assess bioavailability differences .
Assay Conditions :
- Standardize cell lines, serum concentrations, and incubation times.
- Validate target engagement using siRNA knockdowns .
Q. Case Study :
| Compound | IC₅₀ (μM) | logP |
|---|---|---|
| Thiophene analog | 12.3 | 3.1 |
| Furan analog | 28.7 | 2.4 |
Higher lipophilicity (logP) correlates with enhanced membrane permeability .
Computational Modeling
Q. Q6. Which computational methods predict the binding mode of this compound to kinase targets?
Methodological Answer :
Docking : Use AutoDock Vina with crystal structures (PDB: 3LMB for EGFR).
- Set grid box dimensions to cover the ATP-binding pocket.
- Validate poses with MM-GBSA ΔG calculations .
MD Simulations :
- Run 100 ns trajectories (AMBER) to assess stability of ligand-receptor complexes.
- Analyze RMSD (<2 Å) and hydrogen bonds (e.g., with Thr766) .
Q. Key Output :
- Pharmacophore model highlighting H-bond donors (amide NH) and π-π stacking (thiophene) .
Stability and Degradation Pathways
Q. Q7. What analytical strategies identify degradation products under physiological conditions?
Methodological Answer :
Forced Degradation :
- Expose to pH 1.2 (simulated gastric fluid) and 7.4 (blood) at 37°C for 24h.
- Monitor via LC-MS (Q-TOF) .
Product Identification :
- Major degradation pathway: Hydrolysis of the acrylamide to carboxylic acid (m/z +16).
- Minor pathway: Oxadiazole ring opening under acidic conditions .
Q. Mitigation Strategies :
- Formulate with enteric coatings to prevent gastric degradation.
Structure-Activity Relationship (SAR)
Q. Q8. How does substitution on the oxadiazole ring modulate biological activity?
Methodological Answer :
Analog Synthesis :
- Replace 2-chlorophenyl with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups .
SAR Trends :
- Electron-withdrawing groups enhance kinase inhibition (e.g., IC₅₀ = 8.2 μM for -NO₂ vs. 12.3 μM for -Cl) .
- Bulkier substituents reduce solubility but improve target selectivity .
Q. Design Recommendations :
- Prioritize para-substituted aryl groups for optimal steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
